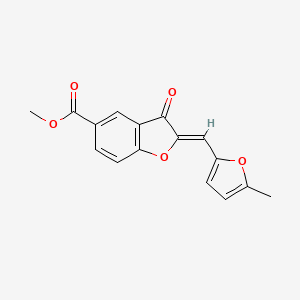
(Z)-methyl 2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-methyl 2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate is a useful research compound. Its molecular formula is C16H12O5 and its molecular weight is 284.267. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Insights
The compound (Z)-methyl 2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate, due to its complex structure, has been a subject of research in the synthesis and analysis of organic compounds. Studies such as those by Gabriele et al. (2006) and Bacchi et al. (2004) explore the synthesis of related furan and benzofuran derivatives through palladium-catalyzed oxidative carbonylation and other reactions, highlighting the versatility of these compounds in synthesizing structurally diverse molecules. These processes are crucial for the development of new materials and pharmaceuticals, demonstrating the compound's role in advancing synthetic chemistry methodologies Gabriele et al., 2006; Bacchi et al., 2004.
Catalysis and Reaction Mechanisms
Research by Grasa et al. (2003) and Sangshetti et al. (2011) provides insight into the role of N-heterocyclic carbenes and ZrOCl2·8H2O as catalysts in the transesterification and synthesis of isobenzofuran-1(3H)-ones, respectively. These studies highlight the efficiency of certain catalysts in facilitating complex reactions under environmentally friendly conditions, offering potential for greener synthesis routes in organic chemistry. The findings contribute to the broader understanding of catalytic mechanisms and their applications in creating functionalized molecules with potential utility in various fields, including materials science and drug development Grasa et al., 2003; Sangshetti et al., 2011.
Metal-Organic Frameworks (MOFs) and Dye Adsorption
The creation and analysis of metal-organic frameworks (MOFs) utilizing related compounds, as explored by Zhao et al. (2020), demonstrate the compound's potential in environmental applications, particularly in dye adsorption. The study showcases the ability of a novel MOF to selectively and rapidly remove anionic dyes from aqueous solutions, suggesting the compound's relevance in addressing pollution and water treatment challenges. This research underscores the compound's utility in developing advanced materials for environmental remediation Zhao et al., 2020.
Luminescence Properties
Investigations into the optical properties of derivatives, as conducted by Jiang et al. (2012), provide insights into the luminescent behavior of these compounds, which could have implications for their use in optical materials and sensors. Such studies contribute to the field of photophysics by elucidating how structural modifications influence the absorption and emission spectra, paving the way for the design of novel luminescent materials Jiang et al., 2012.
Mechanism of Action
Mode of Action
It is known that the compound contains a furan ring, which is a common structural motif in many biologically active compounds . The furan ring may interact with various biological targets, leading to changes in cellular processes.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown The compound’s furan ring could potentially interact with various enzymes and receptors, affecting multiple biochemical pathways
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . Given the compound’s structural features, it may have potential physiological activity.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.
properties
IUPAC Name |
methyl (2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-1-benzofuran-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c1-9-3-5-11(20-9)8-14-15(17)12-7-10(16(18)19-2)4-6-13(12)21-14/h3-8H,1-2H3/b14-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCNQGUDKDKPDG-ZSOIEALJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C2C(=O)C3=C(O2)C=CC(=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C\2/C(=O)C3=C(O2)C=CC(=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[4-(2-Methoxyphenoxy)-1,2-dihydropyrazol-3-ylidene]-3-(2-methylprop-2-enoxy)-1-cyclohexa-2,4-dienone](/img/structure/B2847616.png)
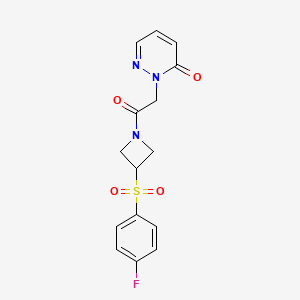
![N-(2-methoxy-5-methylphenyl)-5,6,8-trimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide](/img/structure/B2847619.png)
![2-(2-chlorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide](/img/structure/B2847620.png)
![Methyl 2-[2-(2,4-dimethoxybenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2847626.png)

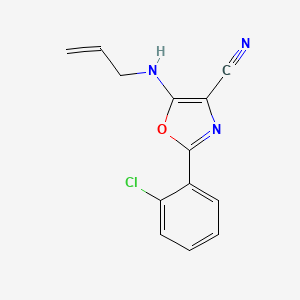
![3,5-Bis(trifluoromethyl)-1-[2-(trifluoromethyl)benzoyl]piperidine](/img/structure/B2847630.png)
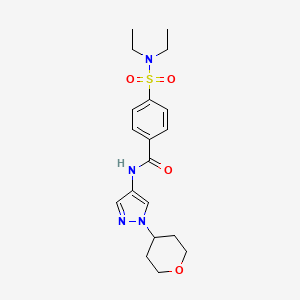
![4-(diethylsulfamoyl)-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2847634.png)
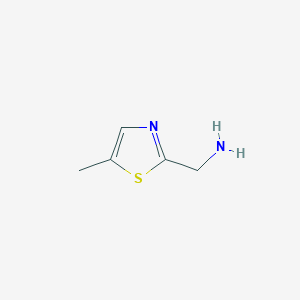
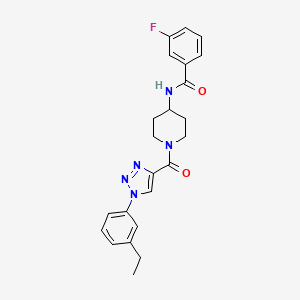
![3-{[(Tert-butoxy)carbonyl][(pyridin-2-yl)methyl]amino}propanoic acid](/img/structure/B2847637.png)
![4-[(2,5-Dimethylbenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2847639.png)